Azacyclododecan-2-one

Description

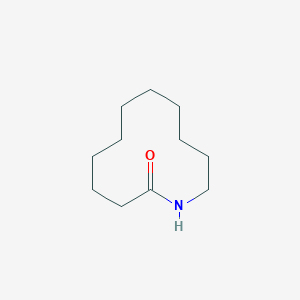

Structure

3D Structure

Properties

IUPAC Name |

azacyclododecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-11/h1-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNNDGVVMCZKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCNC(=O)CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25747-65-3 | |

| Record name | Azacyclododecan-2-one, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25747-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70501418 | |

| Record name | 1-Azacyclododecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-71-7 | |

| Record name | 1-Azacyclododecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Azacyclododecan-2-one from Cyclododecanone: A Technical Guide

Introduction

Azacyclododecan-2-one, more commonly known as laurolactam, is a macrocyclic lactam of significant industrial importance. It serves as the primary monomer for the production of Polyamide 12 (Nylon-12), a high-performance engineering thermoplastic.[1][2] Nylon-12 is valued for its excellent mechanical properties, chemical resistance, low water absorption, and dimensional stability, making it suitable for demanding applications in the automotive, electronics, and medical industries.

The principal and most established industrial route to laurolactam begins with cyclododecanone.[1] The synthesis involves a two-step process: the oximation of cyclododecanone to form cyclododecanone oxime, followed by the Beckmann rearrangement of the oxime to yield the target lactam.[1][3][4] This guide provides an in-depth overview of this synthetic pathway, detailing experimental protocols, quantitative data, and the underlying chemical principles for researchers and professionals in chemical and pharmaceutical development.

Overall Synthetic Pathway

The conversion of cyclododecanone to this compound is a straightforward ring-expansion reaction. The process introduces a nitrogen atom into the cyclic backbone, transforming the 12-membered carbocycle into a 13-membered lactam.

Caption: Two-step synthesis of Laurolactam from Cyclododecanone.

Step 1: Oximation of Cyclododecanone

The initial step involves the reaction of cyclododecanone with a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base to form cyclododecanone oxime. This is a classic condensation reaction between a ketone and hydroxylamine.

Experimental Protocol: Synthesis of Cyclododecanone Oxime

This protocol is adapted from established laboratory procedures.[5]

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.

-

Addition of Oximation Agents : To the stirred solution, add 0.6 g of hydroxylamine hydrochloride followed by 25 mL of deionized water. Finally, add 15 mL of a 10% (w/w) aqueous sodium hydroxide solution.

-

Reaction : Heat the mixture to reflux (approximately 100°C) using a heating mantle. The reaction is typically rapid and can be completed in under an hour.[5]

-

Workup and Isolation : After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the oxime product.

-

Purification : Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water to remove any residual salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure cyclododecanone oxime.[5]

Step 2: Beckmann Rearrangement

The Beckmann rearrangement is the cornerstone of this synthesis, converting the cyclododecanone oxime into this compound.[6] This acid-catalyzed rearrangement involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group, resulting in ring expansion.[6][7] While classically performed with strong acids like fuming sulfuric acid or oleum[8][9], modern methods often employ milder and more selective catalytic systems.

Experimental Protocol: Synthesis of this compound (Laurolactam)

This protocol utilizes a "green" catalytic system of cyanuric chloride and zinc chloride in acetonitrile, which has been shown to be highly effective.[5][10]

-

Catalyst Solution Preparation : Prepare a stock solution by dissolving 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride in 12 mL of acetonitrile.

-

Reaction Setup : To a round-bottom flask, add the recrystallized cyclododecanone oxime obtained from Step 1. Add the 12 mL of the prepared catalyst solution.

-

Reaction : Attach a reflux condenser and heat the solution to reflux (approximately 82°C) for about 60 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the oxime spot and the appearance of the more polar lactam product.[5]

-

Workup and Extraction : Upon completion, cool the reaction mixture. Quantitatively transfer the mixture to a separatory funnel and extract the product with three 15 mL portions of ethyl acetate.[5]

-

Drying and Isolation : Combine the organic layers and dry over anhydrous magnesium sulfate for approximately ten minutes. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification : The final product can be purified by recrystallization to obtain a white, crystalline solid.

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis of Laurolactam.

Quantitative Data Summary

The efficiency of the synthesis is high, with excellent yields reported for both steps under laboratory conditions.

Table 1: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Temperature | Time | Reported Yield | Product Melting Point |

|---|---|---|---|---|---|---|

| 1 | Oximation | Cyclododecanone, NH₂OH·HCl, NaOH | 100°C (Reflux) | < 1 hour | ~95%[5] | 132-133°C[5] |

| 2 | Beckmann Rearrangement | Cyclododecanone Oxime, Cyanuric Chloride, ZnCl₂ | 82°C (Reflux) | ~1 hour | ~90%[5] | 152.5°C[1] |

Table 2: Comparison of Catalytic Systems for Beckmann Rearrangement

| Catalyst System | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Fuming Sulfuric Acid / Oleum | Neat | > 70°C | Classical industrial method, high conversion. | [8][9] |

| Cyanuric Chloride / ZnCl₂ | Acetonitrile | 82°C | High yield, mild conditions, "green" alternative. | [5][10] |

| Chlorosilanes (e.g., SiCl₄) | Hydrocarbon (e.g., Cyclohexane) | 100°C | Effective catalytic activity. | [11] |

| Methanesulfonic Acid | Neat | 120-140°C | Overcomes issues of substrate deposition. | [12] |

| Solid Acid Catalysts (e.g., Zeolites) | Varies (Gas or Liquid Phase) | High (e.g., 350°C) | Heterogeneous catalysis, potential for continuous processes. |[8] |

Alternative Synthetic Route: Schmidt Reaction

While the Beckmann rearrangement is the dominant method, this compound can also be synthesized directly from cyclododecanone via the Schmidt reaction. This one-step process involves reacting the ketone with hydrazoic acid (often generated in situ from sodium azide and a strong acid) to yield the lactam.

A reported procedure involves mixing cyclododecanone with sodium azide in ethyl acetate, followed by the slow addition of concentrated sulfuric acid and refluxing for 2 hours. This method has been reported to produce laurolactam with a yield as high as 98%.[13] However, the use of azides requires stringent safety precautions due to their potential toxicity and explosive nature.

References

- 1. Laurolactam - Wikipedia [en.wikipedia.org]

- 2. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. data.epo.org [data.epo.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. scribd.com [scribd.com]

- 7. Beckmann Rearrangement [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. GB1072714A - Process for the production of laurin lactam - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. EP0989118B1 - Process for the preparation of lauryllactam - Google Patents [patents.google.com]

- 13. Azacyclotridecan-2-one synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Lauryl Lactam

For Researchers, Scientists, and Drug Development Professionals

Lauryl lactam, also known as azacyclotridecan-2-one, is a macrocyclic lactam that serves as a critical monomer for the production of high-performance polymers, most notably Nylon-12.[1][2] Its distinct physical and chemical characteristics are pivotal to its synthesis, purification, polymerization behavior, and the ultimate properties of the resulting polyamide materials. This guide provides a comprehensive technical overview of the fundamental properties of lauryl lactam, detailed experimental methodologies, and visual representations of its key chemical transformations.

Physical Properties of Lauryl Lactam

Lauryl lactam is a crystalline solid, appearing as a white to off-white or beige substance at room temperature.[1][3][4] It is characterized by its limited solubility in water and good solubility in a range of organic solvents.[1][3]

Table 1: General and Molar Properties of Lauryl Lactam

| Property | Value | Source(s) |

| CAS Number | 947-04-6 | [2][3][4] |

| Molecular Formula | C₁₂H₂₃NO | [2][4][5] |

| Molecular Weight | 197.32 g/mol | [2][4][5] |

| Appearance | White to off-white or beige crystalline solid | [1][3][4] |

Table 2: Thermal Properties of Lauryl Lactam

| Property | Value | Source(s) |

| Melting Point | 150-153 °C | [4][6][] |

| Boiling Point | 314.9 °C at 760 mmHg | [2][6][8] |

| Flash Point | 188.2 - 195 °C | [2][4][6] |

| Autoignition Temperature | 320 to 330 °C | [2] |

Table 3: Density and Solubility of Lauryl Lactam

| Property | Value | Source(s) |

| Density | 0.884 - 0.9415 g/cm³ (solid) | [1][4][6] |

| Water Solubility | Virtually insoluble (0.03 wt%, 223 mg/L at 20°C) | [1][2][4][6] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, 1,4-dioxane, benzene, and cyclohexane | [1][3] |

Table 4: Other Physicochemical Properties of Lauryl Lactam

| Property | Value | Source(s) |

| Vapor Pressure | 0.00000731 - 0.000453 mmHg at 20-25°C | [6][9] |

| LogP (Octanol-Water Partition Coefficient) | 2.71 - 3.346 | [4][6] |

| pKa | 16.91 ± 0.20 (Predicted) | [4][6] |

Chemical Properties and Reactivity

The chemical behavior of lauryl lactam is dominated by the reactivity of its amide functional group within a large, 12-membered ring. While stable under normal conditions, it can undergo hydrolysis in the presence of strong acids or bases.[3] The most significant chemical reaction of lauryl lactam is its ring-opening polymerization to produce Polyamide-12 (Nylon-12).[1][2] This polymerization can be initiated cationically, anionically, or hydrolytically at high temperatures and pressures.[1]

Industrially, lauryl lactam is synthesized from cyclododecatriene.[2] The process involves the hydrogenation of cyclododecatriene to cyclododecane, which is then oxidized to a mixture of cyclododecanol and cyclododecanone. This mixture is subsequently dehydrogenated to yield cyclododecanone. The cyclododecanone is then reacted with hydroxylamine to form cyclododecanone oxime. The final step is a Beckmann rearrangement of the oxime in the presence of a strong acid to yield lauryl lactam.[1][2] An alternative route involves the photonitrosation of cyclododecane.[2]

The ring-opening polymerization of lauryl lactam is a crucial industrial process for the production of Nylon-12.[10] In hydrolytic polymerization, water initiates the opening of the lactam ring to form 12-aminododecanoic acid. This amino acid then reacts with other lauryl lactam monomers, propagating the polymer chain.[4][11] Anionic polymerization is another efficient method, often initiated by a strong base like sodium hydride, which deprotonates the lactam to form a reactive lactamate anion. An activator, such as an N-acyllactam, is typically used to accelerate this process.[12]

References

- 1. Laurolactam | 947-04-6 | Benchchem [benchchem.com]

- 2. Laurolactam - Wikipedia [en.wikipedia.org]

- 3. CAS 947-04-6: Laurolactam | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy Laurolactam | 947-04-6 [smolecule.com]

- 6. Laurolactam|lookchem [lookchem.com]

- 8. laurolactam| CAS:#947-04-6 -Letopharm Limited [letopharm.com]

- 9. Laurolactam | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Simulation of Hydrolytic Ring Opening Polymerization of Nylon 12 from Laurolactam | Chemical Engineering Transactions [cetjournal.it]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Azacyclododecan-2-one (Laurolactam)

CAS Number: 947-04-6

This technical guide provides a comprehensive overview of Azacyclododecan-2-one, commonly known as Laurolactam. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, polymerization, and applications, with a focus on its role in materials science and as a building block for specialty chemicals.

Physicochemical Properties

Laurolactam is a white to beige crystalline solid at room temperature.[1] It is largely insoluble in water but exhibits solubility in a variety of organic solvents, including ethanol, acetone, 1,4-dioxane, benzene, and cyclohexane.[1][2] The key physicochemical properties of Laurolactam are summarized in the tables below.

Table 1: General and Molar Properties

| Property | Value |

| CAS Number | 947-04-6 |

| IUPAC Name | Azacyclotridecan-2-one |

| Synonyms | Laurolactam, Dodecalactam |

| Molecular Formula | C₁₂H₂₃NO |

| Molecular Weight | 197.32 g/mol [1] |

| Appearance | White to off-white or beige crystalline solid[1] |

Table 2: Thermal Properties

| Property | Value |

| Melting Point | 150-153 °C[1] |

| Boiling Point | 314.9 °C at 760 mmHg[1] |

| Flash Point | 188.2 - 195 °C[1] |

| Autoignition Temperature | 320 to 330 °C |

Table 3: Solubility and Partitioning

| Property | Value |

| Water Solubility | Virtually insoluble (0.03 wt%, 223 mg/L at 20°C)[1] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, 1,4-dioxane, benzene, and cyclohexane[1][2] |

| LogP (Octanol-Water Partition Coefficient) | 2.71 - 3.346[1] |

Table 4: Other Physicochemical Data

| Property | Value |

| Density | 0.884 - 0.9415 g/cm³ (solid)[1] |

| Vapor Pressure | 0.00000731 - 0.000453 mmHg at 20-25°C[1] |

| pKa (Predicted) | 16.91 ± 0.20[1] |

Synthesis of this compound (Laurolactam)

The most prevalent industrial synthesis of Laurolactam is achieved through a Beckmann rearrangement of cyclododecanone oxime.[2][3] The overall process starts from cyclododecatriene.[2]

Experimental Protocol: Synthesis via Beckmann Rearrangement

This protocol details a two-step laboratory-scale synthesis of Laurolactam from cyclododecanone.[4][5]

Step 1: Synthesis of Cyclododecanone Oxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.[4][5]

-

Addition of Reagents: To this solution, add 0.6 g of hydroxylamine hydrochloride, 25 mL of deionized water, and 15 mL of a 10% (w/w) aqueous sodium hydroxide solution.[4][5]

-

Reflux: Heat the mixture to reflux (approximately 100°C) with continuous stirring. The reaction is typically complete in about 30 minutes, indicated by the formation of crystals.[4][5]

-

Isolation and Purification: Cool the reaction mixture in an ice-water bath to complete crystallization.[4][5] Filter the crude product using a Buchner funnel and dry it under a vacuum.[4][5] The oxime can be further purified by recrystallization from 95% ethanol and water.[4][5]

Step 2: Beckmann Rearrangement to Laurolactam

-

Reaction Setup: In a clean, dry round-bottom flask with a reflux condenser, place the purified cyclododecanone oxime from the previous step.[4][5]

-

Catalyst and Solvent Addition: Add 12 mL of an acetonitrile solution containing the catalytic system: 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.[4][5]

-

Reflux: Heat the mixture to reflux at approximately 82°C for about 60 minutes.[4][5] Reaction completion can be monitored by thin-layer chromatography (TLC).[5]

-

Work-up and Extraction: After cooling, quench the reaction by adding 20 mL of a saturated aqueous sodium bicarbonate solution.[4][5] Transfer the mixture to a separatory funnel and extract the product with two 15 mL portions of ethyl acetate.[4][5]

-

Isolation and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate.[4] Filter off the drying agent and remove the solvent using a rotary evaporator.[4] The crude Laurolactam can be purified by recrystallization from 95% ethanol.[4]

Ring-Opening Polymerization to Polyamide-12 (Nylon-12)

The primary industrial application of Laurolactam is its use as a monomer for the production of Polyamide-12 (PA-12), a high-performance engineering thermoplastic.[2][3] This is achieved through a ring-opening polymerization, which can be initiated by anionic, cationic, or hydrolytic methods.[2]

Anionic Ring-Opening Polymerization

This method is highly efficient and allows for the rapid production of high molecular weight PA-12.[6] It requires a strong base as an initiator and an N-acyllactam derivative as an activator.[6]

Experimental Protocol: Anionic Polymerization

-

Monomer Preparation: Place a pre-weighed amount of Laurolactam in a three-neck round-bottom flask. Heat the flask under vacuum to melt the monomer and remove any residual moisture. Subsequently, introduce a dry nitrogen atmosphere.[6]

-

Initiator Addition: Under a positive nitrogen pressure, carefully add a calculated amount of sodium hydride (as a 60% dispersion in mineral oil) to the molten Laurolactam with vigorous stirring. Allow the in-situ formation of the sodium lactamate initiator to proceed.[6]

-

Polymerization: Inject the calculated amount of the activator, N-acetyl-laurolactam, into the reaction mixture. Maintain the temperature at 150°C under a continuous nitrogen flow. The viscosity of the mixture will increase significantly as the polymerization progresses.[6]

-

Isolation and Purification: After the desired reaction time, cool the mixture to room temperature. The resulting solid polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent like methanol.[7] The polymer is then washed and dried in a vacuum oven.[6]

Cationic Ring-Opening Polymerization

Cationic polymerization is an alternative route initiated by protic acids (e.g., phosphoric acid) or Lewis acids.[7] The mechanism is believed to involve the O-protonation of the amide group, which activates the monomer for nucleophilic attack.[2][7]

Experimental Protocol: Cationic Polymerization

-

Monomer and Initiator Addition: In a flame-dried Schlenk flask under a nitrogen atmosphere, add a desired amount of dried Laurolactam.[7] Then, add the calculated amount of the cationic initiator, such as 85% orthophosphoric acid.[7]

-

Polymerization: Heat the reaction mixture to 260°C with continuous stirring.[7] Maintain this temperature for several hours (e.g., 5 hours) as the polymerization proceeds and the viscosity increases.[7]

-

Isolation and Purification: Cool the flask to room temperature. The solid polymer is then dissolved in a suitable solvent (e.g., m-cresol), precipitated in methanol, washed with methanol and acetone, and dried under vacuum.[7]

Hydrolytic Ring-Opening Polymerization

This industrial method uses water as the initiator, avoiding catalysts that can be difficult to remove.[8] It is often performed as a continuous process at high temperatures and pressures.[1][8]

Experimental Protocol: Continuous Hydrolytic Polymerization

-

Pre-polymerization: Laurolactam is mixed with 1-10% by weight of water and heated.[1] This mixture is continuously fed into the upper part of a polymerization reaction zone maintained at a temperature between 250°C and 300°C under vapor pressure.[1] The initial ring-opening by water forms 12-aminododecanoic acid.[8]

-

Polycondensation: The pressure is then reduced, and the resulting prepolymer undergoes polycondensation at elevated temperatures (around 250°C) to increase the molecular weight.[2] This stage involves the reaction between the amine and carboxylic acid groups of the 12-aminododecanoic acid monomers, eliminating water.[8]

-

Polyaddition: Polyaddition reactions, where the amino acid reacts with Laurolactam monomers, also contribute to chain growth.[8]

-

Final Polymer: The process is continued until the desired molecular weight and conversion are achieved.[1]

Applications in Research and Drug Development

While the predominant use of Laurolactam is in the production of Nylon-12 for industries such as automotive and textiles, its unique properties also make it a valuable compound in research and drug development.[3][7][9]

-

Biocompatible Materials: Laurolactam-derived polymers are being investigated for the creation of biocompatible materials for medical applications, including implants and tissue engineering scaffolds.[3]

-

Drug Delivery Systems: Polyamide-12, derived from Laurolactam, is explored as a material for developing controlled drug delivery systems, aiming to provide targeted and sustained release of therapeutic agents.[3]

-

Organic Synthesis: The macrocyclic structure and reactive amide bond of Laurolactam make it a versatile building block for synthesizing complex organic molecules.[9] Ring-opening reactions can produce derivatives of 12-aminododecanoic acid, which are useful intermediates for peptide synthesis and the construction of heterocyclic systems found in active pharmaceutical ingredients (APIs).[9]

No direct interaction of Laurolactam with specific biological signaling pathways has been prominently reported in the reviewed literature. Its role in the pharmaceutical and biomedical fields is primarily as a monomer for creating functional polymers with desirable properties for drug delivery and medical device applications.

Safety and Handling

The risk associated with Laurolactam is generally considered to be low.[2] However, as with any chemical, appropriate safety precautions should be taken. It may cause irritation upon contact.[10] In repeated-dose toxicity studies in animals, very high doses were required to elicit adverse effects.[11] There is no evidence of mutagenicity, and it is not considered to be a skin sensitizer.[11]

Conclusion

This compound (Laurolactam) is a commercially significant macrocyclic lactam, primarily serving as the monomer for Polyamide-12. Its synthesis via the Beckmann rearrangement and its subsequent ring-opening polymerization are well-established chemical processes. The resulting polymer, Nylon-12, possesses valuable properties for a wide range of industrial applications. For researchers in drug development and materials science, Laurolactam offers opportunities as a building block for complex molecules and as a monomer for the synthesis of biocompatible polymers for advanced biomedical applications such as controlled drug delivery and tissue engineering.

References

- 1. US5283315A - Continuous hydrolytic polymerization of laurolactam - Google Patents [patents.google.com]

- 2. Laurolactam - Wikipedia [en.wikipedia.org]

- 3. Buy Laurolactam | 947-04-6 [smolecule.com]

- 4. chemistry-online.com [chemistry-online.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. CAS 947-04-6: Laurolactam | CymitQuimica [cymitquimica.com]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

The Solubility of Lauryl Lactam in Organic Solvents: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of lauryl lactam (also known as azacyclotridecan-2-one), a critical monomer in the production of Polyamide-12 (Nylon-12). An understanding of its solubility in various organic solvents is paramount for its purification, processing, and the development of novel polymerization techniques. This document synthesizes available qualitative and quantitative solubility data, explores the theoretical underpinnings of lauryl lactam's solubility, and provides a detailed experimental protocol for its determination. This guide is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a deep, practical understanding of this key industrial chemical.

Introduction to Lauryl Lactam

Lauryl lactam (CAS No. 947-04-6) is a macrocyclic lactam that is a cornerstone in the field of materials science.[1] It is a colorless to beige crystalline solid with a melting point of approximately 152.5 °C.[1][2] The primary industrial significance of lauryl lactam lies in its role as the monomer for the ring-opening polymerization to produce Polyamide-12 (Nylon-12).[1][3] This high-performance polymer is prized for its exceptional mechanical strength, flexibility, and chemical resistance, making it indispensable in the automotive and textile industries.[2]

The purification of lauryl lactam, often achieved through crystallization, and its subsequent polymerization are processes that are fundamentally governed by its solubility characteristics.[3][4] A thorough understanding of its interaction with various organic solvents is therefore not merely academic but a critical factor in process optimization and quality control.

Physicochemical Properties of Lauryl Lactam

A foundational understanding of the physicochemical properties of lauryl lactam is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO |

| Molecular Weight | 197.32 g/mol |

| Appearance | Colorless to beige crystalline solid |

| Melting Point | ~152.5 °C |

| Boiling Point | 314.9±10 °C |

| Water Solubility | Virtually insoluble (<0.1 g / 100g of solution) |

Theoretical Considerations for Solubility

The solubility of lauryl lactam is a complex interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a useful, albeit simplified, guide.[2]

Lauryl lactam possesses a dual chemical nature: a polar amide group capable of acting as both a hydrogen bond donor and acceptor, and a long, nonpolar twelve-carbon aliphatic ring.[7][8][9] This structure dictates its solubility profile.

-

Solvent Polarity: Solvents with a polarity that can effectively solvate both the polar amide and the nonpolar ring will exhibit the highest solubilizing capacity.

-

Hydrogen Bonding: The ability of a solvent to engage in hydrogen bonding with the amide group of lauryl lactam is a significant contributor to solubility.[7][10] Solvents that are strong proton acceptors can interact favorably with the N-H group of the lactam.[10]

-

Amide Cycle Size: The large, flexible 12-membered ring of lauryl lactam influences its crystal lattice energy and its conformational behavior in solution, which in turn affects its solubility.[10]

Solubility Data for Lauryl Lactam

While a comprehensive public dataset of quantitative solubility data for lauryl lactam across a wide range of organic solvents is limited, the following table consolidates available qualitative and quantitative information.

| Solvent | Temperature (°C) | Solubility | Data Type |

| 1,4-Dioxane | Not Specified | Soluble | Qualitative[1][3] |

| Benzene | Not Specified | Soluble | Qualitative[1][3] |

| Cyclohexane | Not Specified | Soluble | Qualitative[1][3] |

| Ethanol | Not Specified | Soluble | Qualitative |

| Acetone | Not Specified | Soluble | Qualitative |

| Acetonitrile (0% water) | 20 | ~2 g / 100g of solution | Quantitative[11] |

| Acetonitrile (0% water) | 82 (Boiling) | 26.3 g / 100g of solution | Quantitative[11] |

| Water | Not Specified | Virtually Insoluble (<0.1 g / 100g of solution) | Quantitative[2][3][11] |

Experimental Protocol for Solubility Determination

The isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[2]

Principle

An excess of the solid solute (lauryl lactam) is agitated in a known amount of solvent at a constant temperature for a sufficient duration to achieve equilibrium.[2] The undissolved solid is then separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.[2]

Experimental Workflow

Caption: Experimental workflow for determining the solubility of lauryl lactam.

Step-by-Step Methodology

-

Preparation: Add an excess amount of finely ground lauryl lactam to a series of flasks containing a precisely weighed amount of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.[2]

-

Equilibration: Seal the flasks to prevent solvent evaporation and place them in a thermostatic shaking water bath set to the desired temperature. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by analyzing samples at different intervals until the solute concentration remains constant.[2]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand in the thermostatic bath for a sufficient time for the excess solid to settle.

-

Sampling: Carefully withdraw a known mass of the clear supernatant using a syringe fitted with a suitable filter to prevent the transfer of any undissolved solid.

-

Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish).[2]

-

Solvent Evaporation: Place the container in a drying oven at a temperature that is below the boiling point of the solvent and the melting point of lauryl lactam (e.g., 80-100 °C) to evaporate the solvent to dryness.[2]

-

Final Weighing: After complete evaporation of the solvent, cool the container in a desiccator to room temperature and weigh it to determine the mass of the dissolved lauryl lactam.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 g solvent) = (mass of dissolved lauryl lactam / mass of solvent) x 100

Factors Influencing Lauryl Lactam Solubility

Several factors can significantly impact the solubility of lauryl lactam:

-

Temperature: As indicated by the data for acetonitrile, the solubility of lauryl lactam in organic solvents is generally expected to increase with temperature. This is a critical parameter in crystallization processes for purification.

-

Purity of Lauryl Lactam and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.[2] The use of high-purity materials is essential for obtaining accurate and reproducible data.

-

Solvent Mixtures: The use of co-solvents can dramatically change the solubility of lauryl lactam. For instance, the addition of water to acetonitrile has been shown to be a viable method for controlling solubility during crystallization for purification.[11]

Conclusion

While there is a clear indication that lauryl lactam is soluble in a variety of organic solvents, a comprehensive, publicly available dataset of quantitative solubility values remains limited. The interplay between the polar amide group and the nonpolar hydrocarbon ring of lauryl lactam dictates its solubility, making solvents of intermediate polarity and those capable of hydrogen bonding effective. The isothermal shake-flask method coupled with gravimetric analysis provides a robust experimental framework for researchers to generate precise solubility data for lauryl lactam in specific solvents of interest. The generation and dissemination of such data would be of immense value to the scientific and industrial communities for the optimization of processes involving this vital monomer.

References

- 1. Laurolactam | 947-04-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Laurolactam - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Laurolactam | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. mdpi.com [mdpi.com]

- 11. US3684797A - Purification of laurolactam - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of Azacyclododecan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of Azacyclododecan-2-one, also known as Laurinolactam. This macrocyclic lactam is a crucial intermediate in the chemical industry, primarily serving as the monomer for the production of Polyamide 12 (Nylon-12). Its unique cyclic structure also makes it a valuable building block in organic synthesis for the development of novel pharmaceuticals and agrochemicals. This document consolidates key physicochemical data, detailed experimental protocols for its synthesis via the Beckmann rearrangement, and an in-depth analysis of its spectroscopic characteristics.

Molecular Structure and Physicochemical Properties

This compound is a cyclic amide with a 12-membered ring, consisting of eleven methylene groups and one amide group. Its chemical formula is C₁₁H₂₁NO.[1][2][3]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Laurinolactam, Undecanolactam, 1-Aza-2-cyclododecanone | [2] |

| CAS Number | 1202-71-7 | [1][2] |

| Molecular Formula | C₁₁H₂₁NO | [1][2][3] |

| Molecular Weight | 183.29 g/mol | [2][3] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 155 °C | [4] |

| Boiling Point | 302.517 °C at 760 mmHg | |

| Density | 0.892 g/cm³ (predicted) | [4] |

| Solubility | Soluble in water and organic solvents |

Spectroscopic Data and Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.2 | m | 2H | -CH₂-NH- |

| ~2.2 | t | 2H | -CO-CH₂- |

| ~1.3-1.7 | m | 16H | -(CH₂)₈- |

| ~6.5 | br s | 1H | -NH- |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~176 | C=O (Amide carbonyl) |

| ~40 | -CH₂-NH- |

| ~36 | -CO-CH₂- |

| ~23-26 | -(CH₂)₈- |

Table 4: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~2920, ~2850 | C-H Stretch | Alkane |

| ~1650 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

Table 5: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 183 | [M]⁺ (Molecular Ion) |

| 155 | [M - CO]⁺ |

| 140 | [M - C₃H₇]⁺ |

| 126 | [M - C₄H₉]⁺ |

| 112 | [M - C₅H₁₁]⁺ |

| 98 | [M - C₆H₁₃]⁺ |

| 84 | [M - C₇H₁₅]⁺ |

| 70 | [M - C₈H₁₇]⁺ |

| 56 | [M - C₉H₁₉]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The most common and industrially significant method for the synthesis of this compound is the Beckmann rearrangement of cyclododecanone oxime.

Synthesis of Cyclododecanone Oxime

Materials:

-

Cyclododecanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

95% Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.

-

To this solution, add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water.

-

Add 15 mL of a 10% (w/v) aqueous solution of NaOH.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C) using a heating mantle. Maintain reflux for about 1 hour.

-

After reflux, cool the reaction mixture in an ice-water bath to induce crystallization of the oxime.

-

Collect the crude cyclododecanone oxime crystals by vacuum filtration using a Büchner funnel.

-

For purification, recrystallize the crude product from a hot ethanol/water mixture. Dissolve the crystals in a minimal amount of hot 95% ethanol and then add deionized water until the solution becomes cloudy.

-

Cool the mixture to allow for recrystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold deionized water, and dry thoroughly.

-

Characterize the product by determining its melting point (literature value: 133-135 °C).

Synthesis of this compound (Beckmann Rearrangement)

Materials:

-

Cyclododecanone oxime (synthesized as above)

-

Concentrated sulfuric acid

-

Acetonitrile (optional, for alternative procedures)

-

Ammonium hydroxide or sodium hydroxide solution (for neutralization)

-

Dichloromethane or other suitable organic solvent for extraction

Procedure (Classical Approach):

-

Carefully add cyclododecanone oxime in small portions to an excess of concentrated sulfuric acid, keeping the temperature below 20 °C using an ice bath.

-

Once the addition is complete, slowly heat the mixture to 110-120 °C and maintain this temperature for approximately 10-15 minutes.

-

Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide or sodium hydroxide solution, while keeping the mixture cool in an ice bath.

-

The crude this compound will precipitate as a solid.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent such as acetone or an ethanol/water mixture.

-

Alternatively, the neutralized aqueous mixture can be extracted with an organic solvent like dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.

-

Characterize the final product by determining its melting point (literature value: 155 °C) and spectroscopic analysis (NMR, IR, MS).

Visualization of Experimental Workflow

The synthesis of this compound is a two-step process, which can be visualized as a straightforward experimental workflow.

References

An In-depth Technical Guide to Lauryl Lactam

Introduction: Lauryl lactam, a macrocyclic lactam, is a significant monomer in the polymer industry, primarily for the synthesis of Polyamide 12 (Nylon 12).[1] Its unique 12-carbon ring structure imparts desirable properties to its resulting polymers, including low water absorption, good dimensional stability, and excellent chemical resistance. This guide provides a comprehensive overview of lauryl lactam, covering its chemical identity, physical properties, synthesis, polymerization, and applications, with a focus on information relevant to researchers and professionals in chemistry and drug development.

Nomenclature and Chemical Structure

The nomenclature and structural details of lauryl lactam are fundamental for its identification and characterization.

-

Chemical Formula: C₁₂H₂₃NO[2]

The chemical structure of lauryl lactam consists of a 13-membered ring containing one amide group.

Physicochemical Properties

The physical and chemical properties of lauryl lactam are crucial for its handling, processing, and polymerization. A summary of these properties is presented in the table below.

| Property | Value |

| Molar Mass | 197.32 g/mol [2][3][4] |

| Appearance | White to off-white or beige crystalline solid[2][3] |

| Melting Point | 150-153 °C[3] |

| Boiling Point | 314.9 °C at 760 mmHg[3] |

| Density | 0.884 - 0.9415 g/cm³ (solid)[3] |

| Water Solubility | Virtually insoluble (0.03 wt%, 223 mg/L at 20°C)[2][3] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, 1,4-dioxane, benzene, and cyclohexane[2][3][5] |

| Flash Point | 188.2 - 195 °C[3] |

| Vapor Pressure | 0.00000731 - 0.000453 mmHg at 20-25°C[3][4] |

| LogP (Octanol-Water Partition Coefficient) | 2.71 - 3.346[3] |

Synthesis of Lauryl Lactam

The industrial synthesis of lauryl lactam is a multi-step process that typically starts from cyclododecatriene.[2] An alternative process involves the photonitrosation of cyclododecane.[2]

The primary synthesis route involves the following key steps:

-

Hydrogenation: Cyclododecatriene is hydrogenated to cyclododecane.[2]

-

Oxidation: Cyclododecane is then oxidized to a mixture of cyclododecanol and cyclododecanone.[2]

-

Dehydrogenation: This mixture is subsequently dehydrogenated to yield cyclododecanone.[2]

-

Oximation: Cyclododecanone reacts with hydroxylamine to form cyclododecanone oxime.[2]

-

Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to produce lauryl lactam.[2]

Polymerization of Lauryl Lactam

Lauryl lactam is the monomer for Nylon 12, which is produced via ring-opening polymerization.[2][6] This polymerization can be initiated by water (hydrolytic polymerization), or by anionic or cationic initiators.[2][7]

Hydrolytic Ring-Opening Polymerization: In this process, water initiates the ring-opening of the lauryl lactam monomer to form 12-aminododecanoic acid.[3] This intermediate then undergoes polycondensation to form Polyamide 12.[2] The polymerization is typically carried out at high temperatures (around 250-300 °C).[2][8]

Anionic and Cationic Ring-Opening Polymerization: Anionic polymerization can be performed at temperatures below or above the melting point of the resulting polyamide and is initiated by bases.[7] Cationic polymerization is initiated by acids, with the proposed mechanism involving the initial O-protonation of the lactam.[2]

Applications

The primary application of lauryl lactam is as a monomer for the production of Polyamide 12 (Nylon 12).[1][2] Nylon 12 is a high-performance engineering plastic valued for its mechanical strength, thermal stability, and chemical resistance.[9] It is used in a wide range of applications, including automotive components, industrial tubing, and coatings.[1][6]

Lauryl lactam is also used as a comonomer with ε-caprolactam to produce copolyamide 6/12.[1][2]

In the field of drug delivery, copolyamides based on lauryl lactam are being investigated for their potential in sustained drug release systems.[9] These copolymers offer a balance of properties that can be tailored for specific drug delivery applications.[9]

Experimental Protocols

6.1. Laboratory Synthesis of Lauryl Lactam from Cyclododecanone

This protocol describes a two-step synthesis involving the formation of cyclododecanone oxime followed by a Beckmann rearrangement.[10]

Step 1: Conversion to Cyclododecanone Oxime

-

In a round-bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.[10]

-

To this solution, add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water.[10]

-

Add 15 mL of a 10% by weight aqueous solution of NaOH.[10]

-

Attach a reflux condenser and heat the solution to reflux (100 °C) using a heating mantle.[10]

Step 2: Beckmann Rearrangement to Lauryl Lactam

-

The crude cyclododecanone oxime is subjected to a Beckmann rearrangement in the presence of a suitable acid catalyst (e.g., concentrated sulfuric acid or methanesulfonic acid) to yield lauryl lactam.[11][12]

-

The reaction mixture is then neutralized and the product is extracted.[11]

Step 3: Purification

-

The crude lactam can be purified by crystallization.[10]

-

Dissolve the crude product in one part of 95% ethanol.[10]

-

The product will crystallize upon the addition of two parts of deionized water.[10]

-

Filter the crystals using a Buchner funnel and dry them on filter paper.[10]

6.2. Anionic Ring-Opening Copolymerization of Lauryl Lactam and Caprolactam

This protocol provides a general method for the synthesis of copolyamides.[9]

-

Monomer Preparation: A predetermined ratio of lauryl lactam and caprolactam is melted and homogenized under a nitrogen atmosphere.[9]

-

Initiation: A catalyst, such as sodium caprolactamate, is added to the molten monomer mixture.[9]

-

Polymerization: The reaction is allowed to proceed at a controlled temperature to achieve the desired molecular weight and copolymer composition.

6.3. Determination of Density using a Pycnometer

This protocol outlines the steps to determine the density of solid lauryl lactam.[3]

-

Weigh a clean, dry, and empty pycnometer (m₁).[3]

-

Add a known mass of the lauryl lactam sample to the pycnometer and weigh it again (m₂).[3]

-

Fill the pycnometer containing the sample with a liquid of known density in which lauryl lactam is insoluble, ensuring no air bubbles are trapped.[3]

-

Place the pycnometer in a constant temperature bath to reach thermal equilibrium.[3]

-

The density is then calculated based on the masses and the known density of the liquid.

Toxicity and Safety

The risk posed by lauryl lactam is generally considered to be low.[2] In animal studies, the acute oral LD50 in rats was determined to be 2,330 mg/kg body weight.[13] Clinical signs of toxicity at high doses included central nervous system stimulation.[13] Dermal toxicity is low, with an LD50 greater than 2,000 mg/kg body weight in rats.[13] While it may cause mild and transient skin irritation, it is generally handled with standard safety precautions in industrial settings.[5][13] In the European Union, the specific migration limit for dodecane-12-lactam from food packaging materials is 5 mg/kg of foodstuff.[13]

References

- 1. Laurolactam | 947-04-6 | Benchchem [benchchem.com]

- 2. Laurolactam - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Laurolactam | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 947-04-6: Laurolactam | CymitQuimica [cymitquimica.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. US5283315A - Continuous hydrolytic polymerization of laurolactam - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. GB1072714A - Process for the production of laurin lactam - Google Patents [patents.google.com]

- 12. EP0989118B1 - Process for the preparation of lauryllactam - Google Patents [patents.google.com]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Health and Safety Data for Azacyclododecan-2-one and its Analogue Laurolactam: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available health and safety data for Azacyclododecan-2-one and its close structural analogue, Laurolactam. A notable scarcity of public data exists for this compound (CAS 1202-71-7). In contrast, Laurolactam (CAS 947-04-6), also known as Azacyclotridecan-2-one, is a well-studied compound with a more extensive toxicological profile, largely due to its use in the production of Nylon-12. This guide will focus predominantly on the robust dataset available for Laurolactam, while also addressing the data gaps for this compound.

Compound Identification

It is crucial to distinguish between two structurally similar compounds that can be a source of confusion:

-

This compound:

-

CAS Number: 1202-71-7

-

Molecular Formula: C₁₁H₂₁NO

-

Synonyms: Undecanolactam

-

Health and Safety Data: Publicly available toxicological data is extremely limited. Safety Data Sheets (SDS) for this compound generally indicate that toxicological properties have not been fully investigated.

-

-

Laurolactam (Azacyclotridecan-2-one):

-

CAS Number: 947-04-6

-

Molecular Formula: C₁₂H₂₃NO

-

Synonyms: Dodecane-12-lactam, 1-Aza-2-cyclotridecanone

-

Health and Safety Data: A significant body of toxicological data is available, including studies conducted under OECD guidelines. This compound will be the primary focus of this guide.

-

Quantitative Toxicological Data for Laurolactam (CAS 947-04-6)

The following tables summarize the key quantitative health and safety data for Laurolactam, based on studies conducted in accordance with international guidelines.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Observations | Guideline |

| LD₅₀ | Rat | Oral | 2,330 mg/kg bw | Clinical signs at doses ≥ 1,580 mg/kg bw included prone position, convulsive twitches, tremor, and impaired breathing, followed by sedation, ataxia, salivation, and hypothermia. Signs of toxicity disappeared after 11 days in surviving animals.[1][2] | OECD TG 401 |

| LD₅₀ | Rat | Dermal | > 2,000 mg/kg bw | No mortality or adverse skin effects were observed. Clinical signs were limited to a slight decrease in food consumption.[1][2] | Limit Test |

| LC₅₀ | - | Inhalation | No valid data available | - | - |

Table 2: Irritation and Sensitization

| Endpoint | Species | Result | Observations | Guideline |

| Skin Irritation | Rabbit | Not irritating | Caused very mild and transient effects with average Draize scores of 0.44 for erythema and 0.17 for edema.[2] | OECD TG 404 |

| Eye Irritation | Rabbit | Not irritating | No eye irritation was observed.[1] | OECD TG 405 |

| Skin Sensitization | Guinea Pig | Not a sensitizer | Did not cause skin sensitization in a Maximization Test.[1] | OECD TG 406 |

Table 3: Repeated Dose Toxicity

| Study Duration | Species | Route | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) | Target Organs/Effects |

| 90-day | Rat | Oral | 25 mg/kg bw/day | 125 mg/kg bw/day | Effects on reproductive organs in male and female rats were not observed.[1] |

| 90-day | Dog | Oral | - | ~1,000 mg/kg bw/day | At severely toxic doses, impairment of sperm maturation, decreased testes and ovary weights, and atrophy of the prostate were found.[2] |

Table 4: Genotoxicity

| Test Type | Test System | Metabolic Activation | Result | Guideline |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and without | Negative | OECD TG 471 |

| HPRT Gene Mutation Assay | - | - | Negative | OECD TG 476 |

| Chromosomal Aberration | Human lymphocytes | - | Negative | OECD TG 473 |

Table 5: Developmental and Reproductive Toxicity

| Study Type | Species | Route | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Observations | Guideline |

| Developmental Toxicity | Rat | Gavage | 50 mg/kg bw/day | 1,000 mg/kg bw/day | Maternal toxicity (reduced food consumption and body weight gain) was observed at 250 and 1,000 mg/kg bw/day. No adverse effects on development were observed up to the highest dose.[2] | OECD TG 414 |

Table 6: Carcinogenicity

| Species | Study Duration | Result | Observations |

| Rat, Mouse | 2 years | No carcinogenic potential | Based on the lack of genotoxicity and studies on structurally related compounds like caprolactam, Laurolactam is not expected to have carcinogenic potential. Two-year bioassays on rats and mice for caprolactam showed no evidence of carcinogenicity.[3][4] |

Experimental Protocols

The toxicological studies for Laurolactam were conducted following standardized OECD guidelines. Below are detailed methodologies for the key experiments cited.

OECD Guideline 401: Acute Oral Toxicity

-

Principle: This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Healthy, young adult rats of a single sex (females should be nulliparous and non-pregnant) are used.[3]

-

Procedure:

-

Animals are fasted prior to dosing (e.g., overnight for rats).

-

The test substance is administered in a single dose by gavage using a stomach tube.[3] The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Several dose groups are used with a sufficient number of animals per group (typically at least 5).

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

-

-

Data Analysis: The LD₅₀ (the dose estimated to cause mortality in 50% of the test animals) is calculated.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

Principle: This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

The fur on the dorsal area of the animal is clipped approximately 24 hours before the test.

-

A single dose (0.5 g for solids, like Laurolactam) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[5][6]

-

The exposure period is 4 hours. After exposure, the residual test substance is removed.[5][6]

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The severity of skin reactions is scored using a standardized system (e.g., Draize scale). The mean scores for each observation period are calculated to determine the irritation potential.

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

Principle: This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.

-

Test Animals: Healthy, adult albino rabbits are used.

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[2][7][8]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[2][8]

-

Observations are made for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

-

-

Data Analysis: The severity of ocular lesions is scored at each observation time. The scores are used to classify the substance's irritation potential.

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

-

Principle: This in vitro test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which can indicate mutagenic potential.[9][10][11][12]

-

Procedure:

-

The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).[10][12]

-

Two methods are commonly used: the plate incorporation method and the pre-incubation method.

-

After exposure, the bacteria are plated on a minimal agar medium lacking the specific amino acid required by the parent strain.

-

The plates are incubated for 48-72 hours at 37°C.

-

-

Data Analysis: The number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Visualization of Toxicological Assessment Workflow

As specific signaling pathways for the toxicity of this compound or Laurolactam are not well-defined in publicly available literature, the following diagram illustrates a generalized workflow for the toxicological assessment of a chemical substance, as mandated by regulatory bodies.

Caption: A flowchart illustrating the typical workflow for toxicological assessment of a chemical.

Conclusion

The available data for Laurolactam (CAS 947-04-6) indicates a low order of acute toxicity, and it is not considered to be a skin or eye irritant, nor a skin sensitizer. Furthermore, in vitro genotoxicity studies are negative, and it is not expected to be carcinogenic. Developmental toxicity studies in rats did not show adverse effects on the fetus, although maternal toxicity was observed at higher doses.

For this compound (CAS 1202-71-7), there is a significant lack of publicly available health and safety data. Therefore, a precautionary approach should be taken when handling this substance, and its toxicological properties should not be assumed to be identical to those of Laurolactam without specific experimental data. Researchers and drug development professionals are advised to consult the most recent Safety Data Sheets and consider the need for further testing depending on the intended application and potential for human exposure.

References

- 1. Cas 1202-71-7,1-Azacyclododecan-2-one | lookchem [lookchem.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

An In-Depth Technical Guide to the Thermal Stability of Lauryl Lactam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl lactam, also known as laurolactam or azacyclotridecan-2-one, is a crucial cyclic amide monomer primarily utilized in the production of high-performance engineering plastics, most notably Polyamide 12 (PA12). The thermal stability of lauryl lactam is a critical parameter that influences its polymerization behavior, storage, and the properties of the resulting polymer. This technical guide provides a comprehensive overview of the thermal stability of lauryl lactam, detailing its thermal decomposition characteristics, and presenting relevant quantitative data and experimental methodologies.

Core Physical and Thermal Properties

A foundational understanding of lauryl lactam's physical properties is essential before delving into its thermal stability.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₃NO | [1] |

| Molecular Weight | 197.32 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 152.5 °C | [3] |

| Boiling Point | 314.9 °C | [3] |

Thermal Stability Analysis

The thermal stability of lauryl lactam is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on the material's response to heat.

Thermogravimetric Analysis (TGA)

Key TGA Parameters for Thermal Stability:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant decomposition begins.

-

Tx%: The temperature at which 'x' percent of the initial sample mass has been lost.

Although specific values for pure lauryl lactam are not cited in the provided search results, for PA12, the degradation onset is significantly above the polymerization temperatures, which are typically around 260-280°C.[5]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For lauryl lactam, DSC is instrumental in determining its melting point and enthalpy of fusion.

| DSC Parameter | Value | Reference(s) |

| Melting Temperature (Tm) | 152.5 °C | [3] |

| Enthalpy of Fusion (ΔHf) | Data not available in search results |

The enthalpy of fusion is a measure of the energy required to melt the crystalline structure of the material. While a specific value for lauryl lactam was not found in the provided search results, this parameter is crucial for understanding the energy requirements for polymerization and processing.

Experimental Protocols

Detailed experimental protocols are essential for reproducible thermal analysis. The following are generalized yet detailed methodologies for TGA and DSC analysis of a compound like lauryl lactam, based on common practices for organic monomers and polymers.[6][7][8]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of lauryl lactam.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: A small, representative sample of pure lauryl lactam (typically 2-5 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).[6]

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]

-

-

Thermal Program:

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss curve.

-

Determine the temperatures at various percentages of mass loss (e.g., T5%, T10%, T50%).

-

Experimental Workflow for TGA Analysis

Caption: Workflow for Thermogravimetric Analysis of Lauryl Lactam.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion of lauryl lactam.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh a small sample of pure lauryl lactam (typically 2-5 mg) into a clean DSC pan (e.g., aluminum).[6] Crimp a lid onto the pan to encapsulate the sample.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 40 mL/min).[6]

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below any expected transitions (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 200°C).[6][9]

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

A second heating scan is often performed under the same conditions to observe the thermal behavior of the material with a known thermal history.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is typically determined as the peak temperature of the endothermic melting event.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

-

Experimental Workflow for DSC Analysis

Caption: Workflow for Differential Scanning Calorimetry of Lauryl Lactam.

Thermal Decomposition Pathway

The thermal decomposition of lactams can be a complex process. For β-lactams, thermal decomposition can involve decarbonylation and retro [2+2] reactions.[10] While lauryl lactam is a macrocyclic lactam and not a β-lactam, its decomposition at elevated temperatures, particularly in the presence of water (hydrolytic conditions), is the basis for the ring-opening polymerization to form Polyamide 12.[2][3]

At temperatures significantly above its polymerization range, lauryl lactam will undergo thermal degradation. The specific decomposition products of pure lauryl lactam under inert and oxidative atmospheres have not been extensively detailed in the provided search results. However, analysis of such products would typically be carried out using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This method involves thermally decomposing the sample in an inert atmosphere and then separating and identifying the resulting volatile fragments.[11]

Conceptual Decomposition Relationship

Caption: Thermal pathways for lauryl lactam.

Conclusion

The thermal stability of lauryl lactam is a critical factor for its successful application in the synthesis of Polyamide 12. Its melting point is well-defined at 152.5°C, and it exhibits thermal stability to temperatures suitable for its polymerization. While specific quantitative TGA data for the pure monomer is not widely published, the stability of the resulting Polyamide 12 suggests that lauryl lactam does not undergo significant decomposition under normal processing conditions. The detailed experimental protocols provided herein offer a robust framework for conducting thermal analysis to ascertain the specific thermal stability parameters for a given sample of lauryl lactam. Further research utilizing techniques such as Py-GC-MS would be beneficial to fully elucidate the thermal decomposition products and mechanisms.

References

- 1. Laurolactam | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Laurolactam | 947-04-6 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. AMB2018-04: Benchmark Physical Property Measurements for Powder Bed Fusion Additive Manufacturing of Polyamide 12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 6. Solid Forms of Bio-Based Monomer Salts for Polyamide 512 and Their Effect on Polymer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. hitachi-hightech.com [hitachi-hightech.com]

- 10. A Thermal Decarbonylation of Penam β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of Azacyclododecan-2-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Azacyclododecan-2-one, a significant macrocyclic lactam. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.2 | Multiplet | -CH₂-NH- |

| ~2.2 | Triplet | -CO-CH₂- |

| ~1.6 | Multiplet | -CO-CH₂-CH₂- |

| ~1.3 | Broad Singlet | -(CH₂)₈- |

| ~6.5 | Broad Singlet | -NH- |

Note: Data is representative and may vary slightly based on solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (Amide Carbonyl) |

| ~40 | -CH₂-NH- |

| ~36 | -CO-CH₂- |

| ~29 | -(CH₂)₈- |

| ~25 | -CO-CH₂-CH₂- |

Note: Data is representative and may vary slightly based on solvent and instrument frequency.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Amide) |

| ~3080 | Medium | N-H Stretch (Amide, Fermi Resonance) |

| ~2930 | Strong | Asymmetric C-H Stretch (CH₂) |

| ~2860 | Strong | Symmetric C-H Stretch (CH₂) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1460 | Medium | CH₂ Scissoring |

Note: The IR spectrum is typically acquired using a KBr pellet technique.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 183 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | High | [C₅H₁₂N]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ |

Note: Fragmentation pattern obtained via Electron Ionization (EI) Mass Spectrometry.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: 300 MHz or 400 MHz NMR Spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: 75 MHz or 100 MHz NMR Spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

-

Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. The spectrum is then phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

FT-IR Spectroscopy:

-

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

-

Analysis: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe or through a gas chromatography (GC) inlet for volatile compounds.

-

Mass Spectrometry:

-

Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Parameters (for EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

-

-

-

Analysis: The resulting mass spectrum displays the molecular ion and characteristic fragment ions, which are used to determine the molecular weight and elucidate the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Potential Biological Activities of Lauryl Lactam Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the potential biological activities of lauryl lactam derivatives. Lauryl lactam, a 12-carbon macrocyclic lactam, and its derivatives are emerging as compounds of interest in various biomedical applications. This document summarizes key findings on their antifungal, anticancer, and skin penetration-enhancing properties, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Antifungal Activity

Recent studies have highlighted the potent antifungal properties of certain lauryl lactam derivatives, suggesting their potential as novel therapeutic agents for fungal infections.

Quantitative Data: Antifungal Efficacy

A study investigating two proprietary lactam derivatives, designated as Lactam 488 and Lactam 491, demonstrated significant antifungal activity against a panel of pathogenic fungi. These derivatives are described as being derived from quorum sensing halogenated furanones. The planktonic minimum inhibitory concentration (pMIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are summarized in the table below.[1][2]

| Fungal Strain | Lactam 488 pMIC (µg/mL) | Lactam 491 pMIC (µg/mL) |

| Candida albicans SC5314 | 15 | 30 |

| Candida albicans GDH2346 | 15 | 30 |

| Candida glabrata | 15 | 30 |

| Candida parapsilosis | 7.5 | 15 |

| Candida tropicalis | 15 | 30 |

| Candida krusei | 15 | 30 |

| Malassezia furfur | 7.5 | 15 |

| Microsporum gypseum | 1.87 | 3.75 |

Data sourced from a study on the antifungal activity of novel proprietary lactam molecules.[1]

Experimental Protocol: Planktonic Minimum Inhibitory Concentration (pMIC) Assay

The following protocol is a standard method for determining the pMIC of antifungal compounds against planktonic fungal cells.

1.2.1. Materials:

-